molecular formula C13H16O4 B3110203 2-[(3-Methylbutoxy)carbonyl]benzoic acid CAS No. 17866-76-1

2-[(3-Methylbutoxy)carbonyl]benzoic acid

Cat. No.: B3110203
CAS No.: 17866-76-1
M. Wt: 236.26 g/mol
InChI Key: BTUUJXBKBIRHPP-UHFFFAOYSA-N
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Description

2-[(3-Methylbutoxy)carbonyl]benzoic acid, with the molecular formula C 13 H 16 O 4 and a molecular weight of 236.26 g/mol , is a benzoic acid derivative and ester of pharmaceutical research interest. This compound has been identified as a constituent isolated from natural sources and investigated for its bioactivity . Studies have highlighted its significant antioxidant properties , demonstrating efficacy in standard radical scavenging assays such as DPPH and ABTS . Further biological evaluation suggests its potential value in oncological and inflammation research; the compound has shown activity in inhibiting key target proteins, including BRCA and COX, through in vitro and in silico analyses . This mechanism points to its utility as a lead compound in the development of therapies for radical-generated disorders, including cancer and inflammatory diseases . Researchers can employ this chemical in various biochemical and pharmacological studies to explore its mechanism of action and therapeutic potential further. This product is intended for laboratory research purposes only and is not classified as a drug or approved for any form of human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylbutoxycarbonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-9(2)7-8-17-13(16)11-6-4-3-5-10(11)12(14)15/h3-6,9H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUUJXBKBIRHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870673
Record name 2-[(3-Methylbutoxy)carbonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches to 2 3 Methylbutoxy Carbonyl Benzoic Acid

Historical Evolution of Synthetic Pathways

The synthesis of phthalic acid monoesters, including 2-[(3-Methylbutoxy)carbonyl]benzoic acid, is historically linked to the chemistry of phthalic anhydride (B1165640), a readily available industrial chemical. Early methods for the synthesis of phthalic acid itself date back to the 19th century, involving the oxidation of naphthalene. athabascau.ca The direct precursor for monoesters, phthalic anhydride, is produced on a large scale by the catalytic oxidation of ortho-xylene or naphthalene. athabascau.ca

Historically, the synthesis of monoesters like this compound has been achieved through the straightforward reaction of phthalic anhydride with the corresponding alcohol, in this case, 3-methyl-1-butanol (isoamyl alcohol). This reaction is a classic example of nucleophilic acyl substitution, where the alcohol attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the monoester.

Early synthetic approaches often relied on uncatalyzed reactions at elevated temperatures or the use of homogenous acid catalysts like sulfuric acid to accelerate the reaction rate. While effective, these methods often required harsh conditions and led to challenges in product purification and catalyst removal.

Modern Synthetic Route Development and Optimization

Esterification Reactions of Benzoic Acid Derivatives

The most direct and widely used method for synthesizing this compound is the esterification of phthalic anhydride with 3-methyl-1-butanol. This reaction can be carried out under various conditions, with the choice of solvent and catalyst playing a crucial role in the outcome. The reaction is typically performed by heating a mixture of phthalic anhydride and an excess of 3-methyl-1-butanol. The excess alcohol can sometimes serve as the solvent as well.

Alternatively, the synthesis can be approached through the esterification of phthalic acid itself. However, the use of phthalic anhydride is generally preferred due to its higher reactivity and the avoidance of water as a byproduct in the initial ring-opening step.

Carboxylic Acid Functionalization Techniques

While the primary route involves phthalic anhydride, other carboxylic acid functionalization techniques could theoretically be employed. For instance, phthalic acid could be converted to its acid chloride, which would then readily react with 3-methyl-1-butanol. However, this multi-step approach is less atom-economical and involves the use of hazardous reagents like thionyl chloride, making it less favorable for large-scale production.

Multi-step Synthesis Sequences and Cascade Reactions

The synthesis of this compound is typically a single-step reaction from phthalic anhydride. However, it can be a component in a multi-step synthesis sequence for the preparation of more complex molecules, such as unsymmetrical phthalate (B1215562) diesters. In such a sequence, the monoester is first synthesized and isolated, and then the remaining carboxylic acid group is esterified with a different alcohol.

Cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are less common for the direct synthesis of this specific monoester. However, research into one-pot syntheses of unsymmetrical diesters from phthalic anhydride could be considered a related strategic approach.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of chemicals to minimize their environmental impact. In the context of this compound synthesis, several green approaches can be considered.

The use of safer solvents or solvent-free conditions is a key aspect. The esterification of phthalic anhydride with 3-methyl-1-butanol can often be performed using an excess of the alcohol as the solvent, eliminating the need for other organic solvents.

Another important principle is the use of renewable feedstocks. While phthalic anhydride is traditionally derived from petroleum sources, research is ongoing to produce it from bio-based feedstocks.

Furthermore, the development of catalytic systems that are recyclable and operate under milder conditions contributes significantly to the greenness of the synthesis. This includes the use of solid acid catalysts and biocatalysts.

Catalytic Systems for Enhanced Synthetic Efficiency and Selectivity

Catalysis is paramount in the modern synthesis of this compound, offering improved reaction rates, higher yields, and milder reaction conditions compared to uncatalyzed methods.

A variety of catalysts have been explored for the esterification of phthalic anhydride. Homogeneous acid catalysts such as sulfuric acid and p-toluenesulfonic acid are effective but can be corrosive and difficult to separate from the product.

To overcome these limitations, heterogeneous solid acid catalysts have been developed. These include:

Sulfamic acid: An efficient and eco-friendly solid acid catalyst for the esterification of phthalic anhydride. cwejournal.org

Zeolites: Microporous aluminosilicates that can act as shape-selective catalysts.

Ion-exchange resins: Polymeric materials with acidic functional groups.

The use of these solid catalysts simplifies the work-up procedure, as they can be easily removed by filtration and potentially reused, aligning with the principles of green chemistry.

More recently, novel catalytic systems such as ionic liquids have been investigated. These are salts that are liquid at low temperatures and can act as both catalysts and solvents. Functionalized dicationic ionic liquids have shown high efficiency in the synthesis of phthalate plasticizers. ias.ac.in

Below is a summary of various catalytic systems that can be applied to the synthesis of this compound, based on studies of similar esterifications.

Catalyst Type Catalyst Example Typical Reaction Conditions Advantages
Homogeneous Acid Sulfuric Acid High temperature High catalytic activity
Solid Acid Sulfamic Acid 130-180°C Eco-friendly, easy to separate
Ionic Liquid Functionalized Dicationic Ionic Liquids Moderate temperature Green catalyst, recyclable
Enzyme Lipase Mild temperature, aqueous or organic media High selectivity, biodegradable

The selection of a specific catalytic system depends on various factors, including cost, desired reaction rate, and environmental considerations.

Advanced Spectroscopic and Structural Elucidation of 2 3 Methylbutoxy Carbonyl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, offering detailed insights into the chemical environment of individual atoms.

One-Dimensional (1D) NMR (¹H, ¹³C, etc.) Chemical Shift Assignment and Coupling Constant Analysis

The ¹H and ¹³C NMR spectra of 2-[(3-Methylbutoxy)carbonyl]benzoic acid provide the foundational data for its structural assignment. The chemical shifts are influenced by the electronic environment of each nucleus, and proton-proton coupling constants reveal connectivity within the alkyl chain.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons of the benzoic acid moiety and the aliphatic protons of the 3-methylbutoxy group. The aromatic region would likely show a complex multiplet pattern due to the ortho-substitution, with signals appearing downfield (typically in the range of 7.5-8.2 ppm) due to the deshielding effect of the benzene (B151609) ring and the electron-withdrawing carboxyl and ester groups. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift (around 10-13 ppm), although its visibility can be affected by the solvent and concentration.

The protons of the 3-methylbutoxy (isopentyl) group would present a more intricate pattern. The two protons of the -OCH₂- group are expected to resonate as a triplet, shifted downfield by the adjacent oxygen atom. The neighboring -CH₂- and -CH- groups would likely appear as multiplets, and the two terminal methyl groups would give rise to a doublet, reflecting their magnetic equivalence and coupling to the adjacent methine proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and the ester are expected at the most downfield positions (typically 165-175 ppm). The aromatic carbons would appear in the range of 128-135 ppm, with the carbon attached to the carboxyl group (C1) and the ester group (C2) showing distinct chemical shifts due to the different electronic effects of these substituents. The carbons of the 3-methylbutoxy group will be observed in the upfield region of the spectrum.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Ar-H7.5 - 8.2m-
COOH10 - 13br s-
O-CH₂~4.3t~6.5
CH₂-CH~1.7m-
CH(CH₃)₂~1.8m-
CH(CH₃)₂~0.95d~6.6

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)
C=O (acid)~171
C=O (ester)~167
Ar-C (quaternary)132 - 134
Ar-CH128 - 132
O-CH₂~65
CH₂-CH~38
CH(CH₃)₂~25
CH(CH₃)₂~22

Two-Dimensional (2D) NMR (COSY, HMQC, HMBC, NOESY) for Structural Connectivity and Spatial Proximity

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and for mapping out the complete molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. Cross-peaks would be expected between the adjacent protons in the 3-methylbutoxy chain, confirming their connectivity. For instance, a cross-peak between the O-CH₂ triplet and the adjacent CH₂ multiplet would be observed.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the carbon signals of the 3-methylbutoxy group by correlating them to their corresponding, already assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity of quaternary carbons and for linking different parts of the molecule. For example, a correlation between the O-CH₂ protons and the ester carbonyl carbon would confirm the ester linkage. Correlations from the aromatic protons to the quaternary aromatic carbons and the carbonyl carbons would help to solidify the assignment of the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule. For example, NOE correlations might be observed between the protons of the 3-methylbutoxy group and the aromatic protons, indicating how the flexible side chain is oriented relative to the rigid aromatic ring.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Elemental Composition Verification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. The chemical formula of the compound is C₁₃H₁₆O₄, which has a calculated monoisotopic mass of 236.1049 g/mol . HRMS can measure this mass with high accuracy (typically to within a few parts per million), which provides strong evidence for the elemental composition and helps to distinguish it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (usually the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected.

A primary fragmentation would likely be the loss of the 3-methylbutoxy group as an alkene (isopentene, C₅H₁₀) via a McLafferty-type rearrangement, resulting in a fragment ion corresponding to phthalic acid. Another common fragmentation pathway for benzoic acid derivatives is the loss of a hydroxyl radical (•OH) or the entire carboxyl group (•COOH). The ester linkage can also cleave, leading to the formation of ions corresponding to the benzoyl cation and the 3-methylbutoxy cation or radical.

Predicted Fragmentation Pattern:

m/zProposed Fragment
236[M]⁺
166[M - C₅H₁₀]⁺
149[M - C₅H₁₀ - OH]⁺
121[C₇H₅O₂]⁺
71[C₅H₁₁]⁺

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. chemicalbook.com Two distinct carbonyl (C=O) stretching vibrations would also be expected. The C=O stretch of the carboxylic acid typically appears around 1700-1725 cm⁻¹, while the C=O stretch of the ester is usually found at a slightly higher frequency, around 1720-1740 cm⁻¹. docbrown.info

The spectrum would also feature C-H stretching vibrations for the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹) and C-O stretching vibrations for the ester and carboxylic acid groups (in the 1200-1300 cm⁻¹ region). The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
2500-3300 (broad)O-H stretch (carboxylic acid)
2850-3100C-H stretch (aromatic and aliphatic)
~1725C=O stretch (ester)
~1700C=O stretch (carboxylic acid)
~1600, ~1470C=C stretch (aromatic ring)
1200-1300C-O stretch (ester and carboxylic acid)

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to be complex, displaying characteristic bands for its carboxylic acid, ester, and aromatic components. spectroscopyonline.com

The most prominent feature for the carboxylic acid group is a very broad O-H stretching vibration, typically observed between 2500 and 3300 cm⁻¹. docbrown.infolibretexts.org This broadening is a direct result of strong intermolecular hydrogen bonding, which is a characteristic feature of carboxylic acids in the condensed phase. spectroscopyonline.comdocbrown.info

The carbonyl (C=O) stretching vibrations are also highly diagnostic. The molecule contains two distinct carbonyl groups: one from the carboxylic acid and one from the ester. The carboxylic acid C=O stretch for aromatic acids typically appears in the range of 1710 to 1680 cm⁻¹. spectroscopyonline.com The ester C=O stretching vibration is expected in a similar region, generally from 1727 cm⁻¹ for phthalate (B1215562) esters. researchgate.net The presence of these two groups may lead to an overlapping or broadened carbonyl absorption band.

Vibrations associated with the benzene ring include C-H stretching just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.org The C-O stretching vibrations for both the carboxylic acid and the ester functions are expected to produce strong bands in the 1320-1210 cm⁻¹ region. spectroscopyonline.comlibretexts.org Finally, the aliphatic C-H stretching from the 3-methylbutoxy group would be visible in the 2960-2850 cm⁻¹ range. libretexts.org

Interactive Table 1: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3300 - 2500Strong, BroadO-H Stretch (Hydrogen-bonded)Carboxylic Acid
3100 - 3000MediumC-H StretchAromatic
2960 - 2850StrongC-H StretchAlkyl (Isopentyl)
~1727StrongC=O StretchEster
1710 - 1680StrongC=O StretchCarboxylic Acid
1600 - 1450Medium-WeakC=C StretchAromatic Ring
1320 - 1210StrongC-O StretchCarboxylic Acid/Ester
950 - 910Medium, BroadO-H Bend (Out-of-plane)Carboxylic Acid

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides information complementary to IR spectroscopy. While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in polarizability. This makes Raman particularly effective for analyzing non-polar bonds and symmetric vibrations.

For phthalate esters, a set of characteristic Raman bands allows for their identification. researchgate.net The vibrations of the ortho-substituted phenyl ring are particularly prominent. Phenyl ring vibrations are expected around 1603 cm⁻¹ and 1580 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration, which is strong in the IR spectrum, also appears in the Raman spectrum, typically around 1727 cm⁻¹. researchgate.net Another characteristic band for ortho-phthalates is assigned to planar ring vibrations, observed at approximately 1040 cm⁻¹. researchgate.net

The symmetric vibrations of the benzene ring and the C-C backbone of the alkyl chain are expected to be more intense in the Raman spectrum compared to the IR spectrum. In contrast, the O-H stretching vibration of the carboxylic acid, which dominates the IR spectrum, is typically weak in Raman spectra. Theoretical calculations using methods like Density Functional Theory (DFT) have been shown to be effective in predicting and assigning the Raman vibrations for various phthalate esters. nih.govepa.gov

Interactive Table 2: Expected Raman Bands for this compound

Wavenumber (cm⁻¹)AssignmentFunctional Group
~1727Carbonyl (C=O) StretchEster/Carboxylic Acid
~1603Phenyl Ring VibrationAromatic Ring
~1580Phenyl Ring VibrationAromatic Ring
~1040Planar Ring Vibration (ortho-disubstituted)Aromatic Ring

X-ray Crystallography for Solid-State Structure Determination

It is anticipated that the molecule would exhibit some degree of non-planarity. The carboxylic acid group is often twisted slightly out of the plane of the benzene ring due to steric hindrance with the adjacent ester group. researchgate.net Similarly, the ester group itself would likely be twisted relative to the aromatic ring to minimize steric repulsion. researchgate.net

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by strong intermolecular hydrogen bonds between the carboxylic acid moieties. Substituted benzoic acids almost universally form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. researchgate.netnih.gov This interaction creates a characteristic R₂²(8) graph-set motif. researchgate.netnih.gov

Chiroptical Spectroscopy for Chiral Information (if applicable)

This section is not applicable. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism, are used to study chiral molecules. As this compound is an achiral compound, it does not exhibit optical activity and therefore will not produce a chiroptical spectrum.

Electronic Circular Dichroism (ECD)

This section is not applicable. Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light, a property exclusive to chiral molecules. nih.govlew.ronih.gov Since this compound is achiral, it does not have an ECD spectrum.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that provides detailed information about the three-dimensional structure of chiral molecules. As an extension of infrared (IR) spectroscopy, VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This differential absorption, which can be positive or negative, provides a sensitive probe of the absolute configuration and conformational equilibria of molecules in solution. For this compound, the chirality arises from the stereocenter in the 3-methylbutoxy group. VCD spectroscopy, therefore, offers a powerful tool for the elucidation of its solution-state conformation and absolute configuration.

The VCD spectrum is highly sensitive to the molecule's three-dimensional geometry. The signs and intensities of VCD bands are dependent on the relative orientations of different functional groups within the molecule. In the case of this compound, the flexible 3-methylbutoxy side chain can adopt multiple conformations through rotation around its single bonds. Each of these conformers will have a unique VCD spectrum. The experimentally observed spectrum is a population-weighted average of the spectra of all contributing conformers. By comparing the experimental VCD spectrum with theoretical spectra for different possible conformers, calculated using methods like Density Functional Theory (DFT), the predominant solution-state conformation can be determined.

Key vibrational modes expected to yield significant VCD signals for this compound include the carbonyl (C=O) stretching modes of the ester and carboxylic acid groups, the C-O stretching modes, and various C-H bending and stretching modes. The carbonyl stretching region, typically found between 1680 and 1750 cm⁻¹, is often particularly informative in VCD studies of esters and carboxylic acids. The coupling between the vibrations of the chiral 3-methylbutoxy group and the achiral benzoate (B1203000) moiety is what gives rise to the VCD signals. The conformational flexibility of the side chain will directly influence the magnitude and sign of these VCD bands, making VCD a precise tool for studying the subtle details of its spatial arrangement.

A hypothetical VCD analysis for a specific enantiomer, for instance, the (S)-enantiomer of this compound, would involve the comparison of its experimental VCD spectrum with DFT-calculated spectra. The following table illustrates the type of data that would be generated in such a study. The close agreement between the experimental and calculated data for a particular conformer or set of conformers would allow for the unambiguous assignment of the absolute configuration and a detailed understanding of its conformational preferences in solution.

Hypothetical VCD Data for (S)-2-[(3-Methylbutoxy)carbonyl]benzoic acid

Vibrational Mode DescriptionCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Calculated VCD Intensity (Δε)Experimental VCD Intensity (Δε)
Carboxylic Acid O-H Stretch30503045+2.5+2.2
Asymmetric CH₃ Stretch29652968-5.8-6.3
Symmetric CH₃ Stretch28752872+3.1+2.9
Ester C=O Stretch17251722+15.2+14.5
Carboxylic Acid C=O Stretch16951690-10.8-9.7
Aromatic C=C Stretch16051608+1.5+1.2
CH₂ Bend14601463-7.4-6.9
C-O Stretch (Ester)12801275+12.3+11.8
C-H Bend (Chiral Center)11501148-9.5-8.9

This table is illustrative and contains hypothetical data. Actual experimental and calculated values may differ.

Reactivity, Reaction Mechanisms, and Derivatization Studies of 2 3 Methylbutoxy Carbonyl Benzoic Acid

Reactivity Profiles of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, including reactions with nucleophiles at the carbonyl carbon and modifications of the hydroxyl group.

Esterification: The carboxylic acid group of 2-[(3-Methylbutoxy)carbonyl]benzoic acid can be converted into a second ester group, forming a diester of phthalic acid. A common method for this is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org The reaction is an equilibrium process, and to favor the formation of the ester product, a large excess of the alcohol is often used as the solvent. libretexts.org Alternative methods for the esterification of benzoic acids include using solid acid catalysts like modified montmorillonite (B579905) K10 clay, which can provide high yields without the need for mineral acids or solvents. ijstr.org Another approach utilizes N-bromosuccinimide (NBS) as a catalyst under mild conditions. mdpi.com

The general mechanism for acid-catalyzed esterification involves the initial protonation of the carbonyl oxygen by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to yield the ester. libretexts.org

Amidation: The carboxylic acid can also be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This transformation typically requires activation of the carboxylic acid, as the amine is basic and would otherwise simply deprotonate the acid in an acid-base reaction. One method involves the in-situ generation of reactive phosphonium (B103445) salts from triphenylphosphine (B44618) and N-chlorophthalimide, which act as efficient activating agents for the carboxylic acid, allowing it to react with amines at room temperature. nih.gov Another approach uses boric acid as a catalyst for the dehydrative condensation of benzoic acids and aromatic amines under mild, solvent-free conditions. researchgate.net

Reaction TypeReagents & CatalystsProductKey Features
Esterification (Fischer-Speier)Alcohol (e.g., ROH), Strong Acid (e.g., H₂SO₄)DiesterReversible; excess alcohol drives the reaction forward. libretexts.org
Esterification (Solid Acid)Alcohol, Modified Montmorillonite K10 ClayDiesterSolvent-free conditions, high yields. ijstr.org
AmidationAmine (RNH₂ or R₂NH), PPh₃, N-chlorophthalimideAmideMild conditions, in-situ activation of the carboxylic acid. nih.gov
AmidationAromatic Amine, Boric AcidAmideSolvent-free, catalyzed dehydration. researchgate.net

Reduction: The carboxylic acid moiety can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The reaction proceeds via a nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by a second hydride addition to the intermediate aldehyde, which is typically not isolated. libretexts.org This process converts the carboxylic acid group into a hydroxymethyl group.

Decarboxylation: The removal of the carboxyl group (decarboxylation) from benzoic acid is generally a challenging reaction that requires high temperatures. nist.gov The stability of the aromatic ring makes the cleavage of the aryl-C(O)OH bond difficult. However, the reaction can be facilitated by the presence of activating substituents on the ring, particularly in the ortho or para positions. nist.gov For simple benzoic acids, decarboxylation rates are typically low, often requiring temperatures of 400 °C. nist.gov More recent methodologies have enabled decarboxylation under milder conditions, such as a photoinduced decarboxylative hydroxylation using copper catalysts at temperatures as low as 35 °C. nih.gov The mechanism for decarboxylation can vary, sometimes proceeding through radical intermediates. nih.govresearchgate.net

Acid Halide Formation: Carboxylic acids are readily converted into more reactive acid halides. The most common transformation is the formation of an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgyoutube.com The reaction with thionyl chloride proceeds through the formation of a highly reactive acyl chlorosulfite intermediate, which is then attacked by a chloride ion in a nucleophilic acyl substitution. libretexts.org Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the corresponding acid bromide. libretexts.orgyoutube.com These acid halides are valuable synthetic intermediates due to their high reactivity. libretexts.org

Anhydride (B1165640) Formation: An acid anhydride can be formed from the carboxylic acid moiety. One common laboratory method involves reacting the carboxylic acid with a pre-formed acid chloride. libretexts.orgvanderbilt.edu Given the ortho-positioning of the two functional groups in this compound, intramolecular cyclization to form phthalic anhydride is a plausible reaction, especially upon heating, which would result in the loss of 3-methyl-1-butanol. Symmetrical anhydrides can also be prepared by the dehydration of two carboxylic acid molecules, often using strong dehydrating agents. nih.gov

TransformationTypical ReagentsProduct Functional GroupNotes
ReductionLithium aluminum hydride (LiAlH₄)Primary AlcoholConverts -COOH to -CH₂OH. libretexts.org
DecarboxylationHigh Temperature (e.g., >200°C) or specific catalysts (e.g., Cu)Aryl-H (loss of CO₂)Generally difficult for benzoic acids. nist.gov
Acid Chloride FormationThionyl chloride (SOCl₂) or Oxalyl chlorideAcid Chloride (-COCl)Creates a highly reactive intermediate. libretexts.org
Acid Bromide FormationPhosphorus tribromide (PBr₃)Acid Bromide (-COBr)Analogous to acid chloride formation. libretexts.org
Anhydride FormationAcid chloride, Dehydrating agent, or HeatAcid AnhydrideIntramolecular reaction could form phthalic anhydride. nih.gov

Reactivity of the Ester Functional Group

The 3-methylbutoxycarbonyl group also possesses a reactive center at the ester carbonyl carbon, making it susceptible to nucleophilic attack.

Hydrolysis: The ester can be cleaved back to a carboxylic acid and an alcohol through hydrolysis. This reaction can be promoted by either acid or base. libretexts.org

Base-Promoted Hydrolysis (Saponification): This process is effectively irreversible. It involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com This intermediate then collapses, expelling the 3-methylbutoxide anion as the leaving group. In the final step, the alkoxide, being a strong base, deprotonates the newly formed carboxylic acid to yield a carboxylate salt, which drives the reaction to completion. libretexts.orgmasterorganicchemistry.com Acidification is required in a separate workup step to obtain the neutral carboxylic acid (in this case, phthalic acid).

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process, representing the reverse of Fischer esterification. libretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.org The reaction's direction can be controlled by the concentration of reactants and products, following Le Châtelier's principle. An excess of water favors the formation of the carboxylic acid and alcohol. libretexts.org

Transesterification: This reaction converts one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For this compound, reacting it with a different alcohol (e.g., ethanol) would replace the 3-methylbutoxy group with an ethoxy group. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com To ensure a high yield of the desired product, the incoming alcohol is often used in large excess as the solvent. masterorganicchemistry.com

The ester group undergoes nucleophilic acyl substitution with a range of nucleophiles. libretexts.org These reactions proceed through a characteristic two-step addition-elimination mechanism, where the nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the 3-methylbutoxide leaving group to regenerate the carbonyl double bond. vanderbilt.edulibretexts.org

Key examples include:

Aminolysis: Reaction with ammonia or amines yields an amide. This reaction is generally slower than the hydrolysis of esters and may require heating. vanderbilt.edu

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) react with the ester to produce tertiary alcohols. libretexts.org This transformation involves two additions of the Grignard reagent. The first is a nucleophilic acyl substitution that replaces the -OR group with an -R group, forming a ketone intermediate. This ketone is more reactive than the starting ester and immediately undergoes a second nucleophilic addition with another equivalent of the Grignard reagent to form the tertiary alcohol after an acidic workup. libretexts.orgchemistrytalk.org

Reduction: Esters can be reduced to primary alcohols using strong reducing agents like LiAlH₄. Alternatively, they can be selectively reduced to aldehydes using less reactive hydride reagents like diisobutylaluminum hydride (DIBAL-H), typically at low temperatures (e.g., -78 °C) to prevent over-reduction of the aldehyde product. libretexts.org

Reaction TypeNucleophile/ReagentProduct Functional GroupMechanism
Hydrolysis (Base-Promoted)Hydroxide (OH⁻)Carboxylate (-COO⁻)Nucleophilic Acyl Substitution (Irreversible). masterorganicchemistry.com
Hydrolysis (Acid-Catalyzed)Water (H₂O), Acid (H⁺)Carboxylic Acid (-COOH)Nucleophilic Acyl Substitution (Reversible). libretexts.org
TransesterificationAlcohol (R'OH), Acid or Base CatalystNew Ester (-COOR')Nucleophilic Acyl Substitution. masterorganicchemistry.com
AminolysisAmine (R'NH₂)Amide (-CONHR')Nucleophilic Acyl Substitution. vanderbilt.edu
Reaction with Grignard Reagent2 eq. R'MgXTertiary AlcoholSubstitution followed by Addition. libretexts.org
Reduction to AldehydeDIBAL-H (-78 °C)Aldehyde (-CHO)Nucleophilic Acyl Substitution. libretexts.org

Electrophilic Aromatic Substitution on the Benzoic Acid Ring System

The benzoic acid ring system of this compound is influenced by two electron-withdrawing groups: the carboxylic acid (-COOH) and the ester (-(C=O)O-R). Both of these functional groups are deactivating and meta-directing in electrophilic aromatic substitution reactions. quora.comlkouniv.ac.in This deactivation arises from the electron-withdrawing nature of the carbonyl groups, which reduces the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles.

The directing effect of these groups can be understood by examining the resonance structures of the intermediates formed during electrophilic attack. Attack at the ortho and para positions results in a destabilized carbocation intermediate where the positive charge is adjacent to the electron-withdrawing carbonyl carbon. In contrast, meta attack avoids this unfavorable arrangement, leading to a more stable intermediate. lkouniv.ac.in

In the case of this compound, the two meta-directing groups are ortho to each other. This leads to a specific regioselectivity for incoming electrophiles. The positions meta to the carboxylic acid are the C4 and C6 carbons, while the positions meta to the ester group are the C3 and C5 carbons. The positions most susceptible to electrophilic attack are therefore the C4 and C5 positions, which are meta to one of the deactivating groups.

Common electrophilic aromatic substitution reactions include nitration and sulfonation. The nitration of phthalic acid, a closely related compound, typically requires harsh conditions, such as the use of a mixture of fuming nitric acid and concentrated sulfuric acid, to introduce a nitro group onto the aromatic ring. sciencemadness.orgorgsyn.org Similarly, the sulfonation of phthalic anhydride has been studied, indicating that such transformations are feasible on this ring system. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃/H₂SO₄2-[(3-Methylbutoxy)carbonyl]-4-nitrobenzoic acid and 2-[(3-Methylbutoxy)carbonyl]-5-nitrobenzoic acid
SulfonationFuming H₂SO₄4-Sulfo-2-[(3-methylbutoxy)carbonyl]benzoic acid and 5-sulfo-2-[(3-methylbutoxy)carbonyl]benzoic acid
BrominationBr₂/FeBr₃4-Bromo-2-[(3-methylbutoxy)carbonyl]benzoic acid and 5-bromo-2-[(3-methylbutoxy)carbonyl]benzoic acid

Free Radical Reactions and Radical Initiated Processes

The this compound molecule offers several sites for free radical reactions. The 3-methylbutoxy side chain is susceptible to free-radical halogenation, a reaction that typically proceeds via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.orglibretexts.org This reaction is often initiated by UV light or a radical initiator. The stability of the resulting alkyl radical intermediate dictates the regioselectivity of the halogenation. Tertiary hydrogens are generally more reactive than secondary, which are more reactive than primary hydrogens. Therefore, the tertiary hydrogen at the 3-position of the butoxy chain would be the most likely site of radical abstraction, leading to halogenation at this position.

The aromatic ring itself can undergo reactions with highly reactive radicals, such as those generated during photodegradation processes. Studies on various phthalic acid esters have shown that under UV irradiation, degradation can occur through pathways involving hydroxyl radicals. frontiersin.org These radicals can attack the aromatic ring, leading to hydroxylation and eventual ring-opening.

Derivatization Strategies for Structural Modification and Functionalization

The presence of both a carboxylic acid and an ester group allows for a wide range of derivatization strategies to modify the structure and functionality of this compound.

Synthesis of Novel Ester and Amide Derivatives

The carboxylic acid moiety is the primary site for the synthesis of new ester and amide derivatives.

Esterification: Further esterification of the carboxylic acid group can be achieved by reacting the parent compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a reversible reaction, and the equilibrium can be driven towards the product by removing water as it is formed.

Amidation: The synthesis of amides from the carboxylic acid group can be accomplished through several methods. Direct reaction with an amine is generally not efficient due to the formation of a stable ammonium (B1175870) carboxylate salt. More commonly, the carboxylic acid is first activated. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily reacts with a primary or secondary amine to form the corresponding amide.

Alternatively, a wide array of coupling agents can be used to facilitate amide bond formation directly from the carboxylic acid and amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. nih.gov

Table 2: Common Reagents for Ester and Amide Synthesis from this compound

DerivativeReagent(s)
Di-esterAlcohol, Acid Catalyst (e.g., H₂SO₄)
Amide1. SOCl₂ or (COCl)₂2. Amine
AmideAmine, Coupling Agent (e.g., EDC/HOBt)

Preparation of Cyclic and Heterocyclic Analogues

The ortho disposition of the carboxylic acid and ester groups in this compound makes it a valuable precursor for the synthesis of various cyclic and heterocyclic compounds.

One of the most common transformations is the formation of phthalimide (B116566) derivatives. Treatment of the parent compound with ammonia or a primary amine at high temperatures, or via the corresponding anhydride, can lead to the formation of a five-membered imide ring.

Furthermore, reaction with hydrazine (B178648) or its derivatives can yield phthalazinone structures. longdom.orgresearchgate.netlongdom.org For instance, condensation of a 2-aroylbenzoic acid (structurally similar to the target compound) with hydrazine hydrate (B1144303) is a known method for preparing phthalazin-1(2H)-ones. longdom.org

The synthesis of quinazolinones is another important derivatization. These can be prepared from anthranilic acid, which can be synthesized from phthalimide (a potential derivative of the title compound). oaji.net The reaction of anthranilic acid with reagents like urea, thiourea, or amides can yield various quinazolinone derivatives. oaji.net

Introduction of Additional Functional Groups

Additional functional groups can be introduced onto the aromatic ring of this compound via electrophilic aromatic substitution, as discussed in section 4.3. The introduction of nitro, sulfo, and halo groups can serve as handles for further synthetic transformations.

For example, a nitro group can be reduced to an amino group, which is a versatile functional group for further derivatization. The amino group can be diazotized and converted to a wide range of other substituents (Sandmeyer reaction), or it can be acylated or alkylated.

Halogenated derivatives can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of more complex molecular architectures.

Computational Chemistry and Quantum Mechanical Investigations of 2 3 Methylbutoxy Carbonyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-[(3-Methylbutoxy)carbonyl]benzoic acid, DFT calculations offer a detailed picture of its geometry, molecular orbitals, and potential reaction pathways.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's chemical reactivity.

For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the oxygen atoms, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is generally distributed over the carboxylic acid and ester carbonyl groups, suggesting these are the probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Energy (eV) Description
HOMO Energy -6.5 Energy of the highest occupied molecular orbital.
LUMO Energy -1.2 Energy of the lowest unoccupied molecular orbital.

Note: The data in this table is illustrative and would be determined from specific DFT calculations.

Transition State Elucidation and Reaction Mechanism Modeling

DFT calculations are instrumental in modeling chemical reactions by identifying the transition state structures, which are the highest energy points along a reaction coordinate. By elucidating the transition state, researchers can understand the energy barriers and the step-by-step mechanism of reactions involving this compound. For instance, the hydrolysis of the ester group or the esterification of the carboxylic acid group could be modeled to determine the most favorable reaction pathway and the associated activation energies. This provides a theoretical foundation for predicting reaction outcomes and optimizing reaction conditions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes, molecular vibrations, and interactions with the surrounding environment, such as a solvent.

Quantitative Structure-Property Relationships (QSPR) for Predictive Modeling of Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties. By developing a QSPR model, it becomes possible to predict properties for new or untested compounds based on their molecular descriptors.

For this compound, various molecular descriptors can be calculated from its optimized geometry, such as molecular weight, volume, surface area, and electronic parameters derived from DFT. These descriptors can then be used to build a QSPR model to predict properties like boiling point, solubility, or chromatographic retention times. This predictive capability is highly valuable in chemical and pharmaceutical research for screening large numbers of compounds without the need for extensive experimental work.

In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can also predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental spectra and confirming molecular structure.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. This is typically done by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. The predicted chemical shifts can then be compared with experimental data to aid in the assignment of peaks.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of the vibrational bands. This allows for the assignment of specific peaks in an experimental IR spectrum to particular functional groups, such as the C=O stretching of the carboxylic acid and ester groups, and the O-H stretching of the carboxylic acid.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions that give rise to UV-Vis absorption spectra. By calculating the excitation energies and oscillator strengths, the wavelength of maximum absorption (λ_max) can be predicted, providing insight into the electronic structure and chromophores within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopy Parameter Predicted Value Key Functional Group
¹³C NMR Chemical Shift (δ) ~168 ppm Ester Carbonyl Carbon
¹³C NMR Chemical Shift (δ) ~172 ppm Carboxylic Acid Carbonyl Carbon
IR Vibrational Frequency (cm⁻¹) ~1700-1720 cm⁻¹ Ester C=O Stretch
IR Vibrational Frequency (cm⁻¹) ~1680-1700 cm⁻¹ Carboxylic Acid C=O Stretch

Note: The data in this table is illustrative and represents typical values that would be refined by specific computational models.

Charge Distribution and Electrostatic Potential Surface Analysis

The charge distribution within a molecule and its resulting electrostatic potential surface are fundamental to understanding its chemical reactivity, intermolecular interactions, and physical properties. For this compound, computational and quantum mechanical investigations provide valuable insights into these characteristics. This analysis typically involves calculating the partial atomic charges on each atom and mapping the electrostatic potential onto the molecule's electron density surface.

Charge Distribution Analysis

The distribution of electron density in this compound is uneven due to the presence of electronegative oxygen atoms in the carboxyl and ester functional groups, as well as the delocalized π-electron system of the benzene (B151609) ring. Methods such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and Hirshfeld population analysis are commonly employed to quantify the partial charge on each atom. While specific research performing these calculations on this compound is not publicly available, the expected charge distribution can be inferred from the known behavior of its constituent functional groups.

The oxygen atoms of the carboxylic acid and the ester group are expected to possess significant negative partial charges, as they are highly electronegative and withdraw electron density from the adjacent carbon atoms. Consequently, the carbonyl carbons and the carboxylic proton will exhibit positive partial charges. The carbon atoms of the benzene ring will have a more complex charge distribution, influenced by the electron-withdrawing nature of the attached carboxyl and ester groups.

Hypothetical Mulliken Atomic Charges for this compound

Disclaimer: The following table is a hypothetical representation of the Mulliken atomic charges for this compound, calculated using a representative quantum chemistry method. This data is for illustrative purposes only, to demonstrate the expected charge distribution, as specific peer-reviewed computational studies on this molecule were not identified.

Atom NumberAtom TypeHypothetical Mulliken Charge (a.u.)
1C (Ring)0.15
2C (Ring)-0.05
3C (Ring)-0.10
4C (Ring)-0.10
5C (Ring)-0.05
6C (Ring)0.15
7C (Carboxyl)0.45
8O (Carboxyl OH)-0.60
9H (Carboxyl)0.40
10C (Ester C=O)0.50
11O (Ester C=O)-0.55
12O (Ester O-CH2)-0.40
13C (CH2)-0.15
14C (CH)-0.10
15C (CH3)-0.20
16C (CH3)-0.20

In this hypothetical data, the highly positive charges on the carbonyl carbons (atoms 7 and 10) and the carboxylic hydrogen (atom 9) indicate their electrophilic nature. Conversely, the significant negative charges on the oxygen atoms (atoms 8, 11, and 12) highlight their nucleophilic character.

Electrostatic Potential Surface (ESP) Analysis

The molecular electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

For this compound, the ESP surface would be characterized by distinct regions of positive, negative, and neutral potential:

Negative Potential (Red/Yellow): Regions of negative electrostatic potential are typically found around electronegative atoms and are indicative of sites susceptible to electrophilic attack. In this molecule, the most negative regions would be concentrated around the oxygen atoms of the carboxyl and ester groups, corresponding to their lone pairs of electrons. mdpi.com

Positive Potential (Blue): Regions of positive electrostatic potential are associated with electron-deficient areas and are prone to nucleophilic attack. The most prominent positive region would be located around the acidic hydrogen of the carboxylic acid group, reflecting its high propensity to be donated as a proton. researchgate.net Other areas of positive potential would be found near the carbonyl carbons.

Neutral Potential (Green): The hydrocarbon portions of the molecule, such as the benzene ring and the methylbutoxy chain, would exhibit a relatively neutral or slightly negative potential, making them less reactive towards polar species.

The ESP surface provides a holistic view of the molecule's electronic structure and is instrumental in understanding its non-covalent interactions, such as hydrogen bonding, which is particularly relevant for the carboxylic acid group. dtic.mil The interplay of these electrostatic features governs the molecule's interactions with other molecules, including solvents and biological receptors.

Advanced Analytical Methodologies for the Detection and Quantification of 2 3 Methylbutoxy Carbonyl Benzoic Acid

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation of 2-[(3-Methylbutoxy)carbonyl]benzoic acid from related substances and sample matrices. The choice of chromatographic method depends on the analyte's properties, the complexity of the sample, and the analytical objectives.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its versatility and applicability to a wide range of non-volatile and thermally labile compounds. A typical approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Method development for this compound would focus on optimizing the separation from potential impurities, such as phthalic acid, 3-methyl-1-butanol, and related esters. This is achieved by systematically adjusting parameters like the stationary phase, mobile phase composition, pH, and temperature. C18 columns are commonly employed due to their hydrophobic nature, which provides good retention for the moderately non-polar this compound. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, with the pH adjusted to ensure the carboxylic acid group is in a consistent protonation state, thereby yielding sharp and symmetrical peaks.

Validation of the developed HPLC method is essential to ensure its reliability and accuracy. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Representative HPLC Method Parameters and Validation Data

Parameter Value
Chromatographic Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Validation Results
Linearity (R²) >0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
LOD 0.05 µg/mL

This table presents typical data for a validated HPLC method for a compound of this class and is for illustrative purposes.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the relatively low volatility of this compound, direct GC analysis can be challenging and may require high inlet temperatures that could lead to thermal degradation. To overcome this, derivatization is often employed to convert the carboxylic acid group into a more volatile ester, such as a methyl ester, through a reaction with reagents like diazomethane (B1218177) or trimethylsilyldiazomethane. acs.org

This derivatization step significantly improves the chromatographic behavior of the compound, allowing for lower analysis temperatures and enhanced peak shape. The choice of a suitable capillary column, typically with a non-polar or medium-polarity stationary phase, is critical for achieving the desired separation. Flame ionization detection (FID) can be used for quantification, offering a wide linear range and good sensitivity. For trace analysis, more selective and sensitive detectors may be employed.

Supercritical Fluid Chromatography (SFC) is an alternative separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is particularly advantageous for the analysis of complex mixtures due to its unique properties, which bridge the gap between gas and liquid chromatography. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to HPLC. researchgate.net

For this compound, SFC could be particularly useful for separations from complex sample matrices, such as in environmental or biological samples. The technique's ability to use a wide range of stationary phases and modifiers provides flexibility in method development to achieve the desired selectivity.

Hyphenated Techniques for Enhanced Resolution and Identification

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, provide enhanced resolution and confident identification of analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for the analysis of this compound, especially at ultra-trace levels. This method combines the separation power of HPLC with the mass-resolving and fragmentation capabilities of a tandem mass spectrometer.

In LC-MS/MS analysis, the parent ion of the target compound is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides a high degree of specificity, minimizing interferences from the sample matrix. This makes it an ideal tool for impurity profiling, where structurally similar compounds at very low concentrations need to be identified and quantified.

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of this compound

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative
Parent Ion (m/z) 235.1
Product Ion 1 (m/z) 121.0 (for quantification)
Product Ion 2 (m/z) 165.1 (for confirmation)
Collision Energy Optimized for each transition

This table provides representative mass transitions for the analysis of this compound and is for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the characterization of complex mixtures containing volatile and semi-volatile compounds. nih.gov For the analysis of this compound, GC-MS is typically performed after a derivatization step to increase its volatility, as discussed in the GC section. acs.org

Electrochemical Methods for Quantitative Analysis and Sensing

Modern electroanalytical approaches are increasingly utilized for the detection of related compounds, such as phthalate (B1215562) esters. These methods often feature high sensitivity and selectivity. For compounds that are not easily oxidized or reduced, chemical modification or derivatization to introduce an electroactive tag is a common strategy.

Table 1: Potential Electrochemical Techniques for Analysis

TechniquePrinciplePotential Application for this compound
Cyclic Voltammetry (CV)Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation.Investigation of the electrochemical behavior of the compound and its potential degradation products.
Differential Pulse Voltammetry (DPV)A voltammetric technique that uses a series of regular voltage pulses superimposed on a linear voltage sweep.Potentially higher sensitivity and better resolution than CV for quantitative analysis.
AmperometryMeasures the electric current resulting from an electrochemical reaction at a constant potential.Could be used in conjunction with a specific recognition element in a sensor setup.

Further research would be necessary to determine the specific electrochemical properties of this compound, including its oxidation and reduction potentials, to develop a validated quantitative method.

Spectrophotometric Assays (UV-Vis) for Concentration Determination and Purity Assessment

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds containing chromophores. The benzene (B151609) ring in this compound is a chromophore that absorbs UV radiation. The principles of UV-Vis spectroscopy for related compounds, such as benzoic acid, are well-established. Benzoic acid exhibits a characteristic absorption maximum (λmax) in the UV region.

The absorbance of a solution containing this compound would be expected to be directly proportional to its concentration, following the Beer-Lambert law. This relationship can be used to construct a calibration curve for quantitative determination. UV-Vis spectrophotometry can also serve as a tool for purity assessment by detecting the presence of impurities that absorb at different wavelengths.

Table 2: Hypothetical UV-Vis Spectrophotometric Parameters

ParameterDescriptionExpected Value Range for Benzoic Acid Derivatives
λmax (nm)Wavelength of maximum absorbance~230 - 280 nm
Molar Absorptivity (ε)A measure of how strongly the chemical species absorbs light at a given wavelength.Dependent on the specific solvent and concentration.
Linear RangeThe concentration range over which the absorbance is directly proportional to the concentration.To be determined experimentally.

Derivative spectrophotometry, which involves calculating the first or higher-order derivative of the absorbance spectrum, can be employed to enhance the resolution of overlapping spectral bands and improve the accuracy of quantification in the presence of interfering substances.

Development of Novel Chemical Sensors and Detection Platforms

The development of novel chemical sensors provides opportunities for rapid, selective, and on-site detection of target analytes. For a compound like this compound, various sensor platforms could be conceptualized.

Biosensors: One approach involves the use of biological recognition elements, such as enzymes or antibodies, coupled with a transducer to generate a measurable signal. For instance, a biosensor could be designed based on the inhibition of a specific enzyme by the target compound. The development of biosensors for benzoic acid derivatives has been reported, which could serve as a foundation for creating a sensor for this compound. frontiersin.orgnih.gov

Metamaterial-Based Sensors: Recent advancements in materials science have led to the development of novel sensing platforms. Terahertz metasurface sensors, for example, have been designed for the detection of benzoic acid. mdpi.com These sensors rely on the interaction of the target analyte with a specifically designed nanostructured surface, leading to a measurable shift in the resonance frequency. mdpi.com

Optical Sensors: Optical test strips represent another promising avenue for simple and cost-effective detection. These sensors can be fabricated by immobilizing a recognition molecule and an indicator dye on a solid support. The interaction with the analyte induces a color change that can be quantified. mdpi.com

The successful development of a novel sensor for this compound would require the identification of a highly selective recognition element and its integration with a sensitive transducer.

Academic Applications and Research Utility of 2 3 Methylbutoxy Carbonyl Benzoic Acid

Role as a Key Synthetic Intermediate in Complex Organic Synthesis

The bifunctional nature of 2-[(3-Methylbutoxy)carbonyl]benzoic acid makes it a useful intermediate in the synthesis of more complex molecules. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or acid chlorides, while the isopentyl ester provides a degree of steric bulk and can be selectively cleaved under specific conditions. This differential reactivity allows for a stepwise and controlled construction of intricate molecular architectures.

For instance, the carboxylic acid moiety can be activated and coupled with various amines or alcohols to form more elaborate structures. The isopentyl group, on the other hand, can serve as a temporary protecting group for the phthalic acid backbone, which can be removed later in the synthetic sequence to reveal a free carboxylic acid for further transformations.

Applications in Materials Science Research

In the field of materials science, the structural motifs present in this compound lend themselves to the development of novel materials with specific properties.

Polymer Precursors: The presence of both a carboxylic acid and an ester group makes this compound a potential monomer for the synthesis of polyesters and polyamides. The isopentyl group can influence the physical properties of the resulting polymer, such as its glass transition temperature, solubility, and mechanical strength. Researchers can systematically modify the ester group to fine-tune these properties for specific applications.

Liquid Crystal Components: The rigid phthalic acid core combined with the flexible isopentyl chain is a common structural feature in molecules that exhibit liquid crystalline behavior. The interplay between the rigid aromatic ring and the aliphatic tail can lead to the formation of ordered phases, such as nematic or smectic phases, which are essential for applications in display technologies and optical sensors.

Supramolecular Assemblies: The carboxylic acid group is capable of forming strong hydrogen bonds, which can be exploited to direct the self-assembly of molecules into well-defined supramolecular structures. By designing molecules that incorporate the this compound framework, researchers can create complex architectures such as gels, films, and capsules with potential applications in drug delivery and catalysis.

Contribution to Methodological Advancement in Analytical Chemistry

While direct applications in routine analytical methods are not extensively documented, compounds with similar structures to this compound are utilized in the development and validation of analytical techniques. For example, its well-defined chemical structure and physical properties make it a suitable candidate for a reference standard in chromatographic and spectroscopic methods. Its presence as a metabolite of the widely used plasticizer, diisopentyl phthalate (B1215562), necessitates its use as a standard in environmental and biological monitoring studies to accurately quantify exposure levels.

Utility in Ligand Design and Coordination Chemistry Studies

The carboxylic acid group of this compound can act as a binding site for metal ions, making it a valuable component in the design of ligands for coordination chemistry. By modifying the molecule, for example, by introducing additional donor atoms, researchers can create ligands that selectively bind to specific metal ions. The resulting metal complexes can have interesting catalytic, magnetic, or optical properties.

The isopentyl group can also play a role in the properties of the resulting metal complexes by influencing their solubility and steric environment around the metal center. This can affect the reactivity and selectivity of the complex in catalytic applications.

Use as a Model Compound for Reaction Mechanism Elucidation

The relatively simple yet bifunctional structure of this compound makes it a useful model compound for studying various chemical reactions and their mechanisms. For example, the hydrolysis of the ester group can be studied under different conditions to understand the factors that influence the rate and mechanism of ester cleavage. Similarly, reactions involving the carboxylic acid group can provide insights into fundamental processes in organic chemistry.

By studying the reactivity of this molecule, chemists can gain a better understanding of how similar functional groups behave in more complex systems, which is crucial for the rational design of new synthetic methods and functional materials.

Mentioned Compounds

Conclusion

Summary of Key Research Insights and Academic Contributions

Research into phthalate (B1215562) monoesters, the chemical class to which 2-[(3-Methylbutoxy)carbonyl]benzoic acid belongs, has yielded significant insights that are foundational to environmental health and toxicology. The primary academic contribution has been the identification of these monoesters as the principal metabolites and often the biologically active agents following exposure to parent phthalate diesters. nih.gov For instance, the study of Monoisobutyl Phthalate (MiBP), a close structural analog, has been crucial. MiBP is the major metabolite of Diisobutyl Phthalate (DiBP), and its detection in urine is a reliable biomarker for DiBP exposure. researchgate.net

Key research findings in this area have established strong links between exposure to certain phthalate monoesters and adverse health outcomes. nih.gov A substantial body of work has demonstrated their role as endocrine disruptors, particularly their anti-androgenic effects, which can interfere with the male reproductive system's development. researchgate.netmdpi.com Epidemiological studies have associated urinary concentrations of various phthalate metabolites with a range of health issues, including metabolic disorders like diabetes and obesity, as well as impacts on thyroid function. nih.govsciencedaily.commdpi.com These academic contributions have fundamentally shifted the understanding of plasticizers, moving the focus from the parent compounds to their metabolites as the primary molecules of concern for human health risk assessment. researchgate.net

Broader Impact of Research on this compound in Chemical Sciences

The broader impact of research on phthalate monoesters on the chemical sciences is multifaceted. In analytical chemistry, the need to detect these metabolites at trace levels in complex biological matrices like urine and blood has driven significant advancements in analytical techniques. mdpi.com The development and refinement of methods such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) are direct results of the necessity for sensitive and specific biomonitoring of these compounds. researchgate.net

In toxicology and medicinal chemistry, the study of phthalate monoesters has provided critical insights into mechanisms of endocrine disruption. mdpi.com This research has illuminated how these small molecules can interact with nuclear receptors and interfere with hormonal signaling pathways, contributing to a deeper understanding of structure-activity relationships. nih.gov This knowledge is vital for designing safer chemical alternatives.

Furthermore, this body of research has had a profound impact on regulatory science and chemical policy. Biomonitoring data from large-scale studies, such as the National Health and Nutrition Examination Survey (NHANES), have provided evidence of widespread population exposure and have informed public health policies. nih.govgwu.edu As certain phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP) have been phased out due to health concerns, research has shown a corresponding increase in exposure to replacement plasticizers like DiBP and its metabolite MiBP. nih.govgwu.edu This highlights the critical role of ongoing chemical research in monitoring the consequences of regulatory actions and the introduction of new industrial chemicals.

Outlook for Continued Scholarly Exploration and Discovery

The future of scholarly exploration in the field of phthalate monoesters, including compounds like this compound, is poised to move in several key directions. A primary focus will be on understanding the health effects of the complex chemical mixtures that people are exposed to in their daily lives, rather than focusing on single compounds in isolation. researchgate.net Recent studies have begun to investigate the combined effects of phthalate metabolite mixtures on biological systems, revealing that these mixtures can impact cellular processes like follicle growth and hormone synthesis. nih.gov

Another critical area for future research is the investigation of emerging and replacement plasticizers. As older phthalates are phased out, new compounds are introduced, often with limited toxicological data. nih.gov Continued biomonitoring and toxicological assessment will be essential to ensure that these replacements are genuinely safer alternatives. This includes identifying and studying their unique metabolites, which would encompass compounds like this compound if its parent diester sees increased use.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[(3-Methylbutoxy)carbonyl]benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves esterification of benzoic acid derivatives with 3-methylbutanol under acidic or catalytic conditions. For example, analogous compounds like 2-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid are synthesized using palladium catalysts in dimethylformamide (DMF) or dichloromethane (DCM) . Optimization of solvent polarity and temperature (e.g., reflux at 80–100°C) is critical for achieving yields >75%. Purification via recrystallization or column chromatography is recommended to isolate the product in high purity (>95%) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, related benzoic acid derivatives (e.g., 2-(3-Methoxyphenoxy)benzoic acid) have been analyzed at 295 K with R factors <0.063, confirming bond angles and dihedral angles . Complementary techniques include NMR (¹H/¹³C) to verify substituent positions and FT-IR to identify carbonyl (C=O) and hydroxyl (O-H) functional groups .

Q. What are the common impurities observed during synthesis, and how are they mitigated?

  • Methodological Answer : Byproducts such as unreacted starting materials or hydrolyzed esters (e.g., free benzoic acid) are common. Thin-layer chromatography (TLC) or HPLC with UV detection at 254 nm can monitor reaction progress. Impurities are minimized by controlling moisture (e.g., using molecular sieves) and optimizing stoichiometry (e.g., 1.2:1 molar ratio of alcohol to acid chloride) .

Advanced Research Questions

Q. How does the steric hindrance of the 3-methylbutoxy group affect reactivity in downstream applications?

  • Methodological Answer : The branched 3-methylbutoxy group introduces steric constraints, reducing nucleophilic attack at the carbonyl carbon. This is evidenced in analogs like 4-[(tert-Butoxycarbonyl)amino] derivatives, where bulky substituents slow hydrolysis rates under basic conditions. Kinetic studies using UV-Vis spectroscopy (e.g., monitoring absorbance at 280 nm) can quantify reactivity differences .

Q. What strategies resolve contradictions in reported bioactivity data for benzoic acid derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition) often arise from assay conditions. For instance, 4-({4-[(1E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid showed variable IC₅₀ values (±15%) depending on buffer pH and incubation time. Standardizing protocols (e.g., pH 7.4 PBS, 37°C, 30 min pre-incubation) improves reproducibility .

Q. How can computational modeling predict the crystallinity of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict molecular packing and hydrogen-bonding networks. For example, studies on 3-Methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)benzoic acid revealed that planar conformations favor monoclinic crystal systems (space group P2₁/c), validated by SCXRD .

Q. What are the mechanistic insights into ester hydrolysis under varying pH conditions?

  • Methodological Answer : Hydrolysis kinetics can be studied using ¹H NMR to track ester degradation. For analogs like 2-ETHOXY BENZOIC ACID, pseudo-first-order rate constants (k) increase exponentially in alkaline conditions (pH >10), following Arrhenius behavior with activation energies ~50 kJ/mol. Acidic conditions (pH <4) favor protonation of the carbonyl oxygen, slowing hydrolysis .

Key Research Gaps

  • Stereoelectronic Effects : Limited data on how the 3-methylbutoxy group’s conformation impacts electronic properties (e.g., Hammett σ values).
  • Biological Targets : No high-throughput screening data for kinase or GPCR inhibition, unlike structurally related compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.